5-Amino-7-azaindole

Descripción

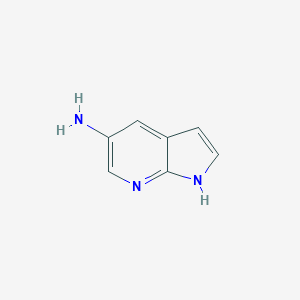

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBENCHEUFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471009 | |

| Record name | 5-Amino-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-07-4 | |

| Record name | 5-Amino-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-7-azaindole typically involves the cyclization of 2-amino-5-nitropyridine with an alkyne under microwave irradiation. This method is efficient and yields the desired product in good overall yield . Another approach involves the site-selective palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with 4-toluidine, followed by C-C coupling and cyclization with phenylacetylene .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising due to their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-7-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted azaindoles, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

5-Amino-7-azaindole derivatives have shown promising results in cancer research. For instance, several derivatives exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition has been linked to anti-proliferative effects in various cancer cell lines . Notably, compounds derived from this scaffold have demonstrated efficacy against triple-negative breast cancer models via CDK inhibition .

Neurological Disorders

Research indicates that certain 7-azaindole derivatives possess neuroprotective properties. For example, some compounds have been identified as inhibitors of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), both of which are implicated in neuroinflammatory processes associated with conditions like HIV-associated neurocognitive disorders . These findings suggest potential applications in treating neurodegenerative diseases.

Antiviral Properties

This compound derivatives have also been investigated for their antiviral activities. Some compounds have shown effectiveness against influenza viruses by inhibiting viral polymerase activity . Moreover, certain derivatives have demonstrated activity against dengue virus and Ebola virus through modulation of key cellular pathways involved in viral replication .

Case Studies

Broader Implications

The versatility of this compound extends beyond anticancer and antiviral applications. Its structural framework allows for modifications that can enhance pharmacological properties, making it a valuable scaffold for drug design. The ongoing exploration into its derivatives may lead to novel therapeutic agents across various medical domains.

Mecanismo De Acción

The mechanism of action of 5-Amino-7-azaindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key structural analogues include halogenated and amino-substituted 7-azaindoles. The table below summarizes their properties:

Key Observations :

- Substituent Position: The 5-amino group in this compound enhances hydrogen bonding, critical for target binding in kinase inhibitors. In contrast, 3-amino-7-azaindole’s meta-substitution may alter binding modes .

- Halogen vs. Amino: Halogenated derivatives (e.g., 5-chloro, 5-bromo) exhibit higher lipophilicity and are intermediates in cross-coupling reactions, whereas amino derivatives prioritize polar interactions .

Stability and Reactivity

Actividad Biológica

5-Amino-7-azaindole, a derivative of azaindole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the azaindole family, characterized by a nitrogen atom in the indole ring. The presence of the amino group at the 5-position enhances its reactivity and biological potential. The basic structure can be represented as follows:

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. For instance, one study demonstrated that certain analogs exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were noted to be in the nanomolar range, indicating potent activity.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| P1 | HOS | 88.79 | Induces apoptosis |

| P2 | MCF-7 | 120.45 | Cell cycle arrest |

| P3 | A549 | 150.32 | Apoptosis induction |

These findings suggest that this compound can effectively target cancer cells while exhibiting lower toxicity to normal cells .

2. Kinase Inhibition

The azaindole framework has been extensively studied for its role as a kinase inhibitor. Compounds derived from this compound have shown promising results in inhibiting various kinases involved in cancer progression.

| Kinase Target | Compound | IC50 (nM) |

|---|---|---|

| CDK2 | P4 | 31 |

| Cdc7 | P5 | 9 |

| DYRK1A | P6 | 240 |

These compounds interact with the ATP-binding site of kinases, demonstrating selectivity and potency that could lead to novel cancer therapies .

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : Compounds derived from this structure can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Certain analogs have been shown to halt cell cycle progression at specific phases, particularly G0/G1, which is crucial for preventing tumor growth.

- Inhibition of Kinase Activity : By binding to kinase active sites, these compounds disrupt signaling pathways essential for cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the azaindole scaffold significantly influence biological activity. Key findings include:

- Substituents at the 3 or 4 positions enhance anticancer potency.

- The presence of electron-withdrawing groups increases kinase inhibition efficiency.

This information is critical for designing more effective derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a novel this compound derivative in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of Cdc7 kinase by a specific azaindole derivative. The compound demonstrated an IC50 value of 9 nM, highlighting its potential as a targeted therapy for cancers reliant on Cdc7 activity.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-7-azaindole, and how are intermediates characterized?

Methodological Answer: The synthesis of this compound typically involves functionalizing the 7-azaindole core via palladium-catalyzed cross-coupling or amination reactions. Key approaches include:

- Suzuki Coupling : Reacting 5-bromo-7-azaindole with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and a base (e.g., K₂CO₃) to introduce substituents at the 5-position .

- Buchwald-Hartwig Amination : Introducing amino groups via Pd₂(dba)₃/Xantphos catalytic systems, which enable C–N bond formation under mild conditions .

Q. Characterization :

Q. How should researchers assess the purity and stability of this compound under different storage conditions?

Methodological Answer:

- Purity Assessment :

- GC/HPLC : Quantify impurities using standardized chromatographic methods (e.g., >95% purity thresholds per ).

- Melting Point Analysis : Compare observed mp (131–133°C) to literature values to detect solvates or polymorphs .

- Stability Testing :

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the optimization of this compound’s molecular geometry for target binding?

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Resolve these by:

Q. How can researchers design experiments to probe the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Competitive Reactivity Studies :

- Halogenation : Treat with NBS or I₂ and monitor substitution patterns via HPLC .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to track amino group participation in directing effects .

- Computational Insights : Apply Fukui indices (via DFT) to predict electrophilic attack preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.